Trimethylsilyl propionate
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Overview
Description
Trimethylsilyl propionate is an organosilicon compound that features both a silane and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl propionate can be synthesized through a multi-step process involving the hydrolysis of chlorotrimethylsilane followed by esterification. The hydrolysis of chlorotrimethylsilane produces trimethylsilanol, which can then be reacted with propanoic acid under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of hydroxy(trimethyl)silane;propanoic acid typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl propionate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of trimethylsilyl ketone.
Reduction: Formation of trimethylsilyl alcohol.
Substitution: Formation of trimethylsilyl halides.
Scientific Research Applications
Trimethylsilyl propionate has a wide range of applications in scientific research:
Biology: Potential use in the development of silicon-based biomolecules.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Used in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of hydroxy(trimethyl)silane;propanoic acid involves the interaction of its functional groups with various molecular targets. The hydroxyl group can form hydrogen bonds, while the silane group can participate in hydrosilylation reactions. These interactions can influence the reactivity and stability of the compound in different environments .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilanol: Similar structure but lacks the carboxylic acid group.
Trimethylsilylpropanoic acid: Similar structure but lacks the hydroxyl group.
Trimethylsilyl chloride: Similar structure but contains a chloride group instead of a hydroxyl group.
Uniqueness
Trimethylsilyl propionate is unique due to the presence of both a hydroxyl and a carboxylic acid group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a versatile reagent in organic synthesis and industrial applications .
Properties
IUPAC Name |
hydroxy(trimethyl)silane;propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2.C3H10OSi/c1-2-3(4)5;1-5(2,3)4/h2H2,1H3,(H,4,5);4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCAFHFXBFKFQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)O.C[Si](C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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